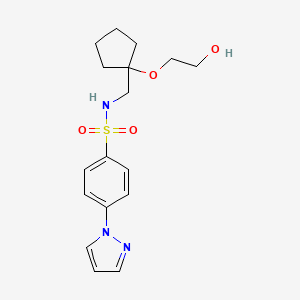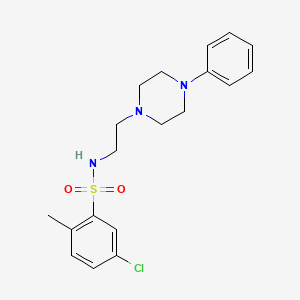![molecular formula C15H14ClNO3S B2971046 Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 866150-44-9](/img/structure/B2971046.png)
Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an amide group (CONH2), which is a common feature in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it likely involves the reaction of a thiophene carboxylic acid with a suitable amine and acyl chloride. The phenylacetyl chloride could be synthesized from phenylacetic acid , and the thiophene carboxylic acid could be esterified to give the methyl ester .Molecular Structure Analysis
The compound has a molecular formula of C15H14ClNO3S. It contains a thiophene ring, a phenyl ring, and an amide group. The presence of these functional groups can greatly influence the compound’s chemical behavior .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions. The thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .科学的研究の応用
Genotoxic and Carcinogenic Potentials Assessment
Thiophene derivatives, including those related to methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate, have been assessed for their genotoxic/mutagenic and carcinogenic potentials. Using in vitro methodologies such as the Ames test and Comet assay, these compounds were evaluated to understand their toxicological profiles and potential risks. The study highlights the importance of understanding the structure-toxicity relationships of thiophene derivatives for their safe use in pharmaceuticals and other products (Lepailleur et al., 2014).
Synthesis and Characterization
Research has focused on the synthesis and characterization of thiophene derivatives, exploring their crystal structures, spectroscopic properties, and theoretical calculations. These studies provide insights into the molecular geometry, vibrational frequencies, and NMR chemical shifts, contributing to the understanding of their chemical behavior and potential applications in materials science (Pekparlak et al., 2018).
Biological Activities and Applications
Several studies have reported on the biological activities of thiophene derivatives, including antimicrobial and antifungal properties. These compounds have shown promise as potential therapeutic agents due to their selective activity against various microbial strains. The research also delves into the mechanisms of action and the role of molecular modifications in enhancing biological efficacy (Mabkhot et al., 2015).
Advanced Materials and Chemical Processes
Thiophene derivatives have also been explored for their applications in advanced materials and chemical processes. Studies have investigated their use in the synthesis of polymers, corrosion inhibitors, and other materials with unique properties and applications in various industries (Gupta et al., 2017).
作用機序
特性
IUPAC Name |
methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-9-8-21-13(15(19)20-2)12(9)17-14(18)11(16)10-6-4-3-5-7-10/h3-8,11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNXBMWQHXXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C(C2=CC=CC=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2970964.png)



![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2970970.png)

![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2970975.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2970976.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)
![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)
![4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2970982.png)

![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)